

Application Notes and Protocols for the Analytical Identification of 2-Propoxybutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propoxybutane

Cat. No.: B13940789

[Get Quote](#)

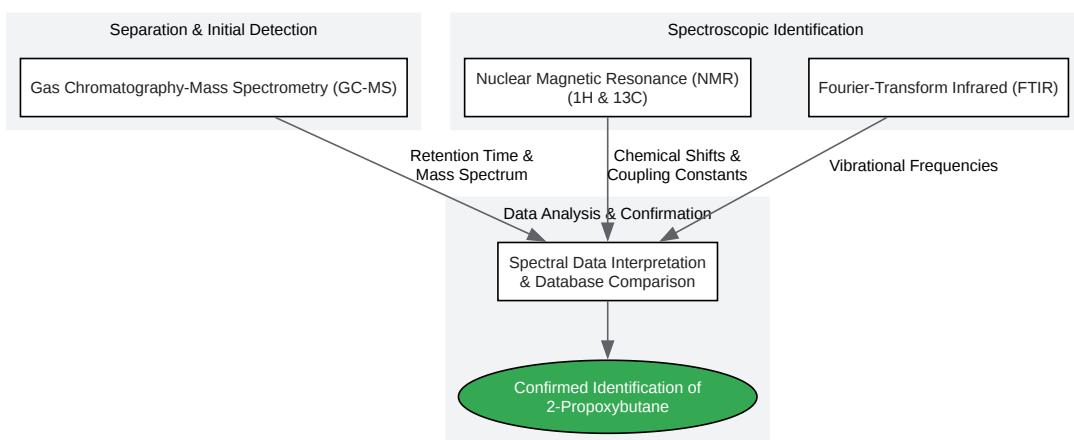
For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane (also known as sec-butyl propyl ether) is an aliphatic ether with the chemical formula C₇H₁₆O.^[1]^[2] Its accurate identification and quantification are crucial in various research and development settings, including its use as a solvent or as an intermediate in organic synthesis. These application notes provide detailed protocols for the identification and characterization of **2-propoxybutane** using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of 2-Propoxybutane

A summary of the key physicochemical properties of **2-propoxybutane** is presented in Table 1. This data is essential for the appropriate handling, storage, and analysis of the compound.


Table 1: Physicochemical Properties of **2-Propoxybutane**

Property	Value	Reference
Molecular Formula	C7H16O	[1] [2]
Molecular Weight	116.20 g/mol	[1] [2] [3]
CAS Number	61962-23-0	[1] [2]
Boiling Point (estimated)	117.3 °C	[2]
Density (estimated)	0.7684 g/cm³	[2]
Refractive Index (estimated)	1.3897	[2]
Vapor Pressure (at 25°C)	29.6 mmHg	[2]

Analytical Workflow for Identification

A logical workflow for the comprehensive identification and characterization of **2-propoxybutane** is outlined below. This process ensures a multi-faceted approach, leading to a high-confidence identification.

Figure 1. Analytical Workflow for 2-Propoxybutane Identification

[Click to download full resolution via product page](#)

Caption: Analytical Workflow for **2-Propoxybutane** Identification

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like **2-propoxybutane**. It provides both retention time data for chromatographic separation and a mass spectrum for structural elucidation.

a. Sample Preparation:

- Prepare a stock solution of **2-propoxybutane** (e.g., 1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.
- Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- For unknown samples, dissolve a known quantity in the chosen solvent to achieve a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter prior to injection.

b. Instrumentation and Conditions:

A standard GC-MS system can be utilized with the parameters outlined in Table 2.

Table 2: Suggested GC-MS Instrumental Parameters

Parameter	Recommended Setting
GC System	Agilent 6890N or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column
Injector Temperature	250 °C
Injection Mode	Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume	1 μ L
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °C
MS System	Agilent 5975 or equivalent
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 35-300

c. Data Analysis:

- Qualitative Identification: The identity of **2-propoxybutane** is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The fragmentation pattern is key to identification.
- Quantitative Analysis: A calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards. The concentration of **2-propoxybutane** in unknown samples is then determined from this curve.

d. Expected Mass Spectrum Data:

While a full, experimentally derived fragmentation pattern is proprietary to spectral databases, the major fragments can be predicted based on the structure of **2-propoxybutane**. The molecular ion peak (M^+) would be at m/z 116. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

Table 3: Predicted Major Mass Fragments for **2-Propoxybutane**

m/z	Possible Fragment Structure
116	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}(\text{CH}_3)\text{CH}_2\text{CH}_3]^{+\bullet}$ (Molecular Ion)
87	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}(\text{CH}_3)]^+$
73	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{O}]^+$
57	$[\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3]^+$
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$
29	$[\text{CH}_3\text{CH}_2]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are invaluable for the unambiguous structural confirmation of **2-propoxybutane**.

a. Sample Preparation:

- For a standard 5 mm NMR tube, dissolve 5-25 mg of **2-propoxybutane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).^[4]
- Ensure the sample is completely dissolved. If necessary, vortex or gently warm the sample.
- Filter the solution through a pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter.^[5]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

b. Instrumentation and Conditions:

A standard NMR spectrometer can be used. Typical parameters are provided in Table 4.

Table 4: Suggested NMR Spectrometer Parameters

Parameter	^1H NMR	^{13}C NMR
Spectrometer Frequency	300-600 MHz	75-150 MHz
Solvent	CDCl_3	CDCl_3
Temperature	25 °C	25 °C
Number of Scans	16-64	512-2048
Relaxation Delay	1-2 s	2-5 s

c. Expected Spectral Data:

Based on the structure of **2-propoxybutane**, specific chemical shifts and multiplicities are expected in both ^1H and ^{13}C NMR spectra. Hydrogens and carbons on carbons adjacent to the ether oxygen will be shifted downfield.[6][7]

Table 5: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2-Propoxybutane**

Atom Type	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
-O-CH-	~3.4 - 3.6	~75 - 80
-O-CH ₂ -	~3.3 - 3.5	~70 - 75
-O-CH-CH ₂ -	~1.4 - 1.6	~25 - 30
-O-CH ₂ -CH ₂ -	~1.5 - 1.7	~20 - 25
-O-CH-CH ₂ -CH ₃	~0.8 - 1.0	~10 - 15
-O-CH ₂ -CH ₂ -CH ₃	~0.9 - 1.1	~10 - 15
-O-CH(CH ₃)-	~1.1 - 1.3	~15 - 20

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **2-propoxybutane**, the key absorption will be the C-O-C ether linkage.

a. Sample Preparation:

- Neat Liquid: Place a drop of neat **2-propoxybutane** between two salt plates (e.g., NaCl or KBr).
- Attenuated Total Reflectance (ATR): Apply a small amount of the liquid sample directly onto the ATR crystal. This is often the simplest method for liquid samples.

b. Instrumentation and Conditions:

A standard FTIR spectrometer can be used.

Table 6: Suggested FTIR Spectrometer Parameters

Parameter	Recommended Setting
Scan Range	4000 - 600 cm ⁻¹
Resolution	4 cm ⁻¹
Number of Scans	16-32

c. Expected Spectral Data:

The FTIR spectrum of **2-propoxybutane** will be characterized by C-H stretching and bending vibrations, and a strong, characteristic C-O stretching band.

Table 7: Characteristic IR Absorption Bands for **2-Propoxybutane**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2960-2850	C-H stretch (alkane)	Strong
1465-1450	C-H bend (methylene and methyl)	Medium
1380-1370	C-H bend (methyl)	Medium
1150-1085	C-O-C stretch (ether)	Strong

The absence of a broad O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ helps to confirm that the compound is an ether and not an alcohol or a carbonyl-containing compound.

Conclusion

The combination of GC-MS, NMR, and FTIR spectroscopy provides a robust and reliable framework for the unequivocal identification and characterization of **2-propoxybutane**. The protocols and expected data presented in these application notes serve as a comprehensive guide for researchers and scientists in various fields. For quantitative purposes, GC-MS with the use of appropriate calibration standards is the recommended technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Propoxybutane | C7H16O | CID 522002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propoxybutane | lookchem [lookchem.com]
- 3. (2S)-2-propoxybutane | C7H16O | CID 88909046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Identification of 2-Propoxybutane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13940789#analytical-techniques-for-the-identification-of-2-propoxybutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com